2-Bromo-5-pyrimidin-2-ylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-pyrimidin-2-ylpyrazine is a heterocyclic compound that contains both pyrimidine and pyrazine rings
Mechanism of Action
The bromine atom in “2-Bromo-5-pyrimidin-2-ylpyrazine” could potentially make this compound a good candidate for various organic reactions, such as Suzuki-Miyaura cross-coupling reactions . In these reactions, a carbon-boron bond is formed, which is a key step in the synthesis of many complex organic compounds .
The pyrimidine ring in “this compound” could potentially interact with biological targets. Pyrimidine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play a significant role in biological systems . They are key components of nucleic acids and are involved in various biochemical reactions . The bromine atom in 2-Bromo-5-pyrimidin-2-ylpyrazine could potentially enhance its reactivity, allowing it to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function over time in laboratory settings are yet to be investigated .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-pyrimidin-2-ylpyrazine typically involves the bromination of 5-pyrimidin-2-ylpyrazine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position of the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines with functional groups like amino, thiol, or alkoxy groups.
Coupling Reactions: Products include biaryl or styrene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound with altered electronic properties.
Scientific Research Applications
2-Bromo-5-pyrimidin-2-ylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial properties.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds are structurally similar and are studied for their anti-fibrotic and anti-cancer activities.
5-Bromo-2-iodopyrimidine: This compound is used in selective palladium-catalyzed cross-coupling reactions and serves as an intermediate in the synthesis of various substituted pyrimidine compounds.
Uniqueness
2-Bromo-5-pyrimidin-2-ylpyrazine is unique due to its dual pyrimidine-pyrazine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse biological and chemical applications.
Properties
IUPAC Name |
2-bromo-5-pyrimidin-2-ylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-7-5-12-6(4-13-7)8-10-2-1-3-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZNWTNTXVPABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.